Lithium;3-pyridin-4-ylpyrazine-2-carboxylate
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Overview
Description
Lithium;3-pyridin-4-ylpyrazine-2-carboxylate is a chemical compound with the molecular formula C10H6LiN3O2 and a molecular weight of 207.12 g/mol. This compound features a lithium ion coordinated to a 3-pyridin-4-ylpyrazine-2-carboxylate ligand, which includes both pyridine and pyrazine rings. These nitrogen-containing heterocycles are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have been known to exhibit a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it’s likely that the compound has diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of lithium;3-pyridin-4-ylpyrazine-2-carboxylate typically involves the reaction of 3-pyridin-4-ylpyrazine-2-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazine rings are replaced by other groups. .
Scientific Research Applications
Lithium;3-pyridin-4-ylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound’s nitrogen-containing heterocycles are of interest for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the development of advanced materials, such as organic cathodes for lithium-ion batteries, due to its redox-active properties.
Comparison with Similar Compounds
Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyridine compounds: Known for their therapeutic properties, pyridine compounds are used in various medicinal applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and pyrazine rings, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
lithium;3-pyridin-4-ylpyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2.Li/c14-10(15)9-8(12-5-6-13-9)7-1-3-11-4-2-7;/h1-6H,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHRJHSBIZBRV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CC=C1C2=NC=CN=C2C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6LiN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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